Arachidonoyl-N,N-dimethyl amide

Cannabinoid Research Receptor Pharmacology Structure-Activity Relationship

Arachidonoyl-N,N-dimethyl amide (CAS 45280-17-9) is a synthetic analog of the endogenous cannabinoid anandamide (AEA), characterized by the substitution of the ethanolamine head group with an N,N-dimethyl amide moiety. This structural modification results in a unique pharmacological profile that distinguishes it from both AEA and other closely related amide analogs.

Molecular Formula C22H37NO
Molecular Weight 331.5 g/mol
Cat. No. B033161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonoyl-N,N-dimethyl amide
SynonymsArachidonic Acid-N,N-dimethyl amide
Molecular FormulaC22H37NO
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C
InChIInChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17-
InChIKeyFCHAVFLICKAOOF-GKFVBPDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Arachidonoyl-N,N-dimethyl amide – A Selective CB1-Negative Anandamide Analog for Cellular Communication Studies


Arachidonoyl-N,N-dimethyl amide (CAS 45280-17-9) is a synthetic analog of the endogenous cannabinoid anandamide (AEA), characterized by the substitution of the ethanolamine head group with an N,N-dimethyl amide moiety [1]. This structural modification results in a unique pharmacological profile that distinguishes it from both AEA and other closely related amide analogs. Specifically, this compound is reported to exhibit negligible binding affinity for the human central cannabinoid (CB1) receptor, while retaining the ability to potently inhibit intercellular gap junction communication [1].

Why Arachidonoyl-N,N-dimethyl amide Cannot Be Substituted by Generic Anandamide Analogs


Substitution of Arachidonoyl-N,N-dimethyl amide with other arachidonoyl amides, such as Arachidonoyl-N-methyl amide or the unsubstituted Arachidonoyl amide, is scientifically invalid due to their profoundly divergent CB1 receptor pharmacology. While these structural analogs retain significant to moderate CB1 binding affinity (Ki values ranging from 60 nM to 9.6 µM), the N,N-dimethyl variant uniquely exhibits virtually no affinity for this receptor (Ki > 1 µM) [1][2][3]. This fundamental difference in target engagement renders them non-interchangeable for any assay requiring a CB1-silent control or a tool for studying CB1-independent effects.

Quantitative Differentiation of Arachidonoyl-N,N-dimethyl amide from Key Analogs


Comparative CB1 Receptor Binding Affinity: Loss of Affinity with N,N-Dimethylation

The defining characteristic of Arachidonoyl-N,N-dimethyl amide is its near-complete loss of binding affinity for the human CB1 receptor, a property that starkly contrasts with its closest structural analogs. In direct displacement assays against the CB1 receptor, the target compound exhibits a Ki > 1,000 nM (1 µM), while the N-monomethyl analog (Arachidonoyl-N-methyl amide) demonstrates high-affinity binding with a Ki of 60 nM [1][3]. The unsubstituted arachidonoyl amide also shows measurable, albeit weaker, binding with a Ki of 9.6 µM [2]. This quantitative difference establishes a clear pharmacological cliff upon the addition of the second methyl group.

Cannabinoid Research Receptor Pharmacology Structure-Activity Relationship

Differential Activity in Inhibition of Intercellular Gap Junction Communication

While Arachidonoyl-N,N-dimethyl amide is inactive at the CB1 receptor, it retains a distinct biological activity: the inhibition of gap junction intercellular communication. In a rat glial cell model, both Arachidonoyl-N,N-dimethyl amide and Arachidonoyl-N-methyl amide achieve complete (100%) inhibition of cell-cell communication at a concentration of 50 µM [1][3]. However, a clear potency difference emerges when compared to the unsubstituted arachidonoyl amide, which achieves 90% inhibition at a lower concentration of 20 µM [2]. This indicates that the N,N-dimethyl group modulates, but does not abolish, this CB1-independent cellular function.

Cell-Cell Communication Neurobiology Gap Junction Pharmacology

Inferred Metabolic Stability of the N,N-Dimethyl Amide Scaffold

The primary catabolic pathway for anandamide (AEA) is hydrolysis of its amide bond by the enzyme fatty acid amide hydrolase (FAAH) [1]. The conversion of a primary or secondary amide to a tertiary amide, as seen in Arachidonoyl-N,N-dimethyl amide, generally confers resistance to enzymatic hydrolysis due to steric hindrance around the carbonyl carbon. While direct comparative data for the FAAH hydrolysis rate of the N,N-dimethyl amide are not available in the primary literature, a related study on tertiary arachidonoyl amides notes that N,N-dialkylation is a known strategy to improve metabolic stability [2]. This is a key class-level inference for its utility in long-term cellular assays.

Drug Metabolism Endocannabinoid System Chemical Stability

Optimal Scientific and Industrial Use Cases for Arachidonoyl-N,N-dimethyl amide


As a CB1 Receptor-Negative Control in Cannabinoid Pharmacology

This compound is the ideal negative control for experiments involving cannabinoid receptor (CB1) activation. Its verified lack of CB1 binding affinity (Ki > 1 µM) ensures that any observed biological effect is not mediated through the canonical cannabinoid receptor pathway, a distinction not possible with other arachidonoyl amides like the N-methyl analog (Ki = 60 nM) [1]. This application directly derives from the quantitative binding data established in Section 3.

To Study CB1-Independent Effects of Arachidonoyl Lipids on Gap Junctions

Researchers investigating the non-receptor-mediated actions of anandamide-like lipids on intercellular communication should procure this compound. It decouples the gap junction inhibition activity (100% at 50 µM) from CB1 receptor activation, providing a cleaner tool for mechanistic studies in glial cells and other tissues where gap junction modulation is relevant [2]. This use case is supported by the differential activity data presented in Section 3.

In Long-Term In Vitro Assays Requiring a Stable Anandamide Scaffold

For experiments requiring sustained exposure to arachidonoyl lipids, such as chronic treatment of cell cultures or long-duration biochemical assays, Arachidonoyl-N,N-dimethyl amide is a superior choice over rapidly metabolized compounds like anandamide (AEA). Its tertiary amide structure infers significant resistance to the primary endocannabinoid-degrading enzyme, FAAH [3]. This inferred stability, noted in Section 3, minimizes experimental variability caused by compound degradation.

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